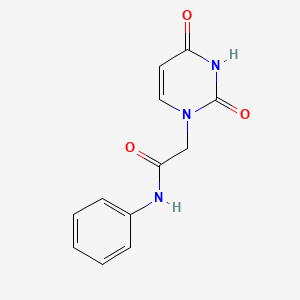![molecular formula C20H26N4O4S2 B11313568 {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11313568.png)
{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone is a complex organic compound that features a combination of various functional groups, including a methoxy group, a piperidinylsulfonyl group, a pyrazolyl group, and a thiomorpholinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the methoxy and piperidinylsulfonyl groups through various substitution reactions. The thiomorpholinyl group is then introduced in the final steps. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and thiomorpholine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its pharmacological properties .
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique combination of functional groups makes it a valuable starting material for various industrial processes .
Mecanismo De Acción
The mechanism of action of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:
- {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone
- {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(piperidin-4-yl)methanone .
Uniqueness
The uniqueness of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C20H26N4O4S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazol-5-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C20H26N4O4S2/c1-28-18-6-5-15(13-19(18)30(26,27)24-7-3-2-4-8-24)16-14-17(22-21-16)20(25)23-9-11-29-12-10-23/h5-6,13-14H,2-4,7-12H2,1H3,(H,21,22) |
Clave InChI |
GKPXUIKPANGZBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCSCC3)S(=O)(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313488.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11313495.png)
![4-Acetyl-3-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313501.png)

![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11313518.png)
![7-(3,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313521.png)
![N-(2-chlorophenyl)-2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313522.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11313529.png)
![6-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313534.png)
![2-(2,6-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11313537.png)
![2-(4-chlorophenyl)-N-(4-fluorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11313540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11313544.png)
![4-{[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11313551.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11313556.png)
